2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features both pyrimidine and piperidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves the formation of the piperidine and pyrimidine rings followed by their subsequent coupling. One common method includes the reaction of pyrimidine derivatives with piperidine intermediates under controlled conditions. For example, a Diels–Alder reaction between a key intermediate and a triazine derivative can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include hydrogenation, cyclization, and functionalization reactions, utilizing catalysts and specific reaction conditions to optimize the production .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the functional groups within the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrimidine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, various oxidizing agents for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in fibrosis, thereby reducing collagen production and deposition .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline: This compound shares a similar structure but includes a quinoline moiety instead of a second pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring instead of the piperidine ring and exhibit different biological activities.
Uniqueness
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its dual pyrimidine and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-4-12(11-20-14-17-7-3-8-18-14)10-19(9-1)13-15-5-2-6-16-13/h2-3,5-8,12H,1,4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZLHTUGIKNKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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